molecular formula C12H22OSi B14408060 Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- CAS No. 80699-65-6

Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-

Cat. No.: B14408060
CAS No.: 80699-65-6
M. Wt: 210.39 g/mol
InChI Key: QTLPEPGOPLUNJP-UHFFFAOYSA-N
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Description

Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C12H22OSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one (3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy group. This compound is known for its unique structure, which includes a six-membered ring with two double bonds and three methyl groups attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with 3,5,5-trimethyl-1,3-cyclohexadien-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

3,5,5-trimethyl-1,3-cyclohexadien-1-ol+trimethylsilyl chlorideSilane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-+HCl\text{3,5,5-trimethyl-1,3-cyclohexadien-1-ol} + \text{trimethylsilyl chloride} \rightarrow \text{Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-} + \text{HCl} 3,5,5-trimethyl-1,3-cyclohexadien-1-ol+trimethylsilyl chloride→Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for various biological studies.

    Industry: The compound is used in the production of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through cell membranes. The compound can also participate in hydrophobic interactions and hydrogen bonding, influencing its binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.

    Methyltris(trimethylsiloxy)silane: A more complex silane with multiple trimethylsiloxy groups.

Uniqueness

Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- is unique due to its six-membered ring structure with double bonds and multiple methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

80699-65-6

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

trimethyl-(3,5,5-trimethylcyclohexa-1,3-dien-1-yl)oxysilane

InChI

InChI=1S/C12H22OSi/c1-10-7-11(13-14(4,5)6)9-12(2,3)8-10/h7-8H,9H2,1-6H3

InChI Key

QTLPEPGOPLUNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(=C1)O[Si](C)(C)C)(C)C

Origin of Product

United States

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